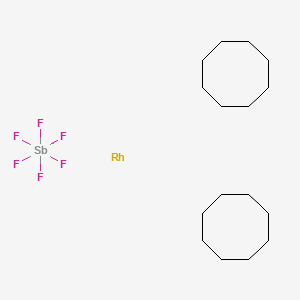
Cyclooctane;hexafluoroantimony(1-);rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its use in various catalytic processes and its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctane;hexafluoroantimony(1-);rhodium typically involves the reaction of rhodium complexes with hexafluoroantimonate salts. One common method is the reaction of Bis(1,5-cyclooctadiene)rhodium(I) chloride with silver hexafluoroantimonate in an appropriate solvent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctane;hexafluoroantimony(1-);rhodium undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by the rhodium center.
Reduction: Reduction reactions involving this compound typically target the rhodium center, altering its oxidation state.
Substitution: Ligand substitution reactions are common, where the cyclooctadiene ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Applications De Recherche Scientifique
Cyclooctane;hexafluoroantimony(1-);rhodium has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which Cyclooctane;hexafluoroantimony(1-);rhodium exerts its effects is primarily through its role as a catalyst. The rhodium center facilitates various chemical transformations by providing a reactive site for substrate molecules. The hexafluoroantimonate anion helps stabilize the rhodium center and enhances its reactivity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and the formation of intermediate complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Cyclooctane;hexafluoroantimony(1-);rhodium include:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Bis(1,5-cyclooctadiene)rhodium(I) tetrakis(bis(3,5-trifluoromethyl)phenyl)borate
Uniqueness
This compound is unique due to its specific combination of ligands and counterions, which confer distinct reactivity and stability properties. The hexafluoroantimonate anion, in particular, provides enhanced stability and reactivity compared to other anions like tetrafluoroborate or trifluoromethanesulfonate .
Propriétés
Formule moléculaire |
C16H32F6RhSb- |
|---|---|
Poids moléculaire |
563.08 g/mol |
Nom IUPAC |
cyclooctane;hexafluoroantimony(1-);rhodium |
InChI |
InChI=1S/2C8H16.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-8H2;6*1H;;/q;;;;;;;;;+5/p-6 |
Clé InChI |
FDVWOVPJCVHXGD-UHFFFAOYSA-H |
SMILES canonique |
C1CCCCCCC1.C1CCCCCCC1.F[Sb-](F)(F)(F)(F)F.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


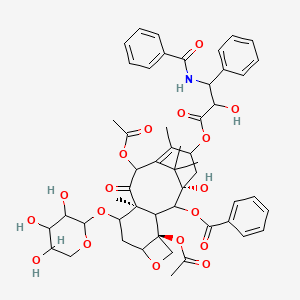
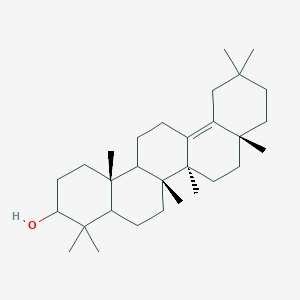
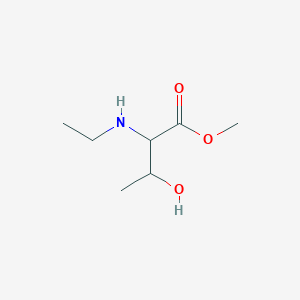
![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)
![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)
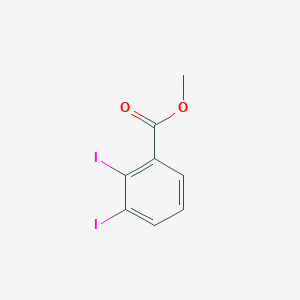

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
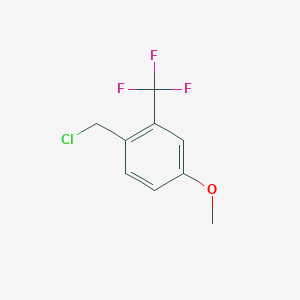
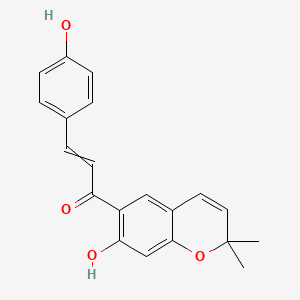
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)
